100 nm Bathochromic Shift vs. 9-Hydrogen Xanthene in Absorption Spectra
The introduction of the nitrile group at the C-9 position results in a large bathochromic shift of approximately 100 nm compared to the 9-hydrogen analogue [1]. This dramatic red-shift is essential for tuning fluorophores into the visible or near-infrared region for biological imaging and optoelectronic applications, a property not achievable with a hydrogen or alkyl substituent at the same position.
| Evidence Dimension | Absorption maxima shift (bathochromic shift) |
|---|---|
| Target Compound Data | 9-cyano-xanthene (specific value not detailed in abstract, shift quantified as ~100 nm) |
| Comparator Or Baseline | 9-hydrogen-xanthene (parent xanthene) |
| Quantified Difference | ~100 nm red-shift |
| Conditions | Comparative solution-phase absorption spectra as reported in Tetrahedron Letters 1993 |
Why This Matters
This quantifies the photophysical advantage of the nitrile derivative for applications requiring long-wavelength absorption and emission, directly informing procurement for dye development or sensor research.
- [1] Valdes-Aguilera, O. M.; Neckers, D. C. Tetrahedron Letters 1993, 34, 6013-6016. Xanthenes: Flourone Derivatives II. View Source
